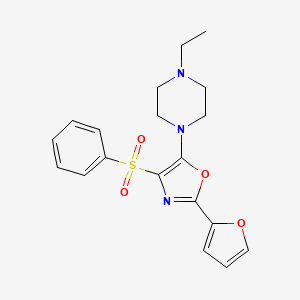

5-(4-Ethylpiperazin-1-yl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(4-Ethylpiperazin-1-yl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazole, also known as EPO or SU6668, is a small molecule inhibitor that has been widely studied in scientific research for its potential therapeutic applications. EPO was initially developed as an anti-angiogenic agent, targeting the formation of new blood vessels in tumors. However, recent studies have shown that EPO has a broader range of biological activities, including anti-inflammatory and anti-cancer effects.

Aplicaciones Científicas De Investigación

Inhibition of 5-Lipoxygenase

Compounds structurally related to 5-(4-Ethylpiperazin-1-yl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazole, such as 2-amino-5-hydroxyindoles with aryl/arylethylamino or 4-arylpiperazin-1-yl residues, have been studied for their potential in treating inflammatory and allergic diseases by inhibiting 5-lipoxygenase (5-LO), a key enzyme in leukotrienes biosynthesis. These compounds, especially those with 4-arylpiperazin-1-yl derivatives, have shown potent inhibition in both cell-free assays and intact cell test systems, highlighting their therapeutic potential for LT-associated diseases (Landwehr et al., 2006).

Antibacterial and Antiurease Activities

Further studies have investigated the synthesis and biological activities of compounds with structural similarities, focusing on their antibacterial, antiurease, and antioxidant properties. For instance, ethyl N′-furan-2-carbonylbenzohydrazonate and its derivatives have shown effective antiurease and antioxidant activities, suggesting their potential in developing new therapeutic agents with diverse biological activities (Sokmen et al., 2014).

Selective 5-HT(1B/1D) Antagonists

Another area of research involves the development of N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides as selective and potent 5-HT(1B/1D) antagonists. These compounds, including analogues of GR127935, have shown high affinities at rat 5-HT(1B) and calf 5-HT(1D) receptors, with significant effects in functional in vitro testing of 5-HT(1B/1D) antagonistic properties. Their potential for enhancing serotonin release while preventing decreases in acetylcholine release induced by SSRIs highlights their relevance in psychiatric and neurological disorder treatments (Liao et al., 2000).

Antimicrobial and Enzyme Inhibitory Activities

Research into hybrid molecules containing penicillanic acid or cephalosporanic acid moieties fused with structures similar to 5-(4-Ethylpiperazin-1-yl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazole has shown promising antimicrobial, antiurease, and antilipase activities. These studies offer insights into developing new antibiotics and enzyme inhibitors with potential applications in treating bacterial infections and related diseases (Başoğlu et al., 2013).

Synthesis and Tuberculostatic Activity

Synthesis and evaluation of (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and triazole derivatives have demonstrated tuberculostatic activity, suggesting potential applications in developing new treatments for tuberculosis. These studies explore the therapeutic possibilities of structurally related compounds in addressing infectious diseases (Foks et al., 2004).

Propiedades

IUPAC Name |

4-(benzenesulfonyl)-5-(4-ethylpiperazin-1-yl)-2-(furan-2-yl)-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S/c1-2-21-10-12-22(13-11-21)19-18(20-17(26-19)16-9-6-14-25-16)27(23,24)15-7-4-3-5-8-15/h3-9,14H,2,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCWJLKKHKNXDQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Ethylpiperazin-1-yl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-nitrophenyl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2615758.png)

![2-tert-butyl-1-[1-(3,3-difluorocyclobutanecarbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2615762.png)

![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2615763.png)

![5-Ethylsulfanyl-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2615770.png)

![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2615776.png)